Fmoc-N-Me-Thr(tBu)-OH
Description
Fmoc-N-Me-Thr(tBu)-OH is a protected, N-methylated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino terminus, enabling stepwise peptide elongation .
- N-methylation: Enhances peptide metabolic stability and bioavailability by reducing enzymatic degradation and improving membrane permeability .
- tert-butyl (tBu) protection: Shields the hydroxyl group of threonine during synthesis, preventing unwanted side reactions .
This compound (CAS: 117106-20-4; molecular formula: C₂₄H₂₉NO₅; molecular weight: 411.49 g/mol) is critical for synthesizing peptides with improved pharmacokinetic properties. Its steric hindrance, due to the tBu and N-methyl groups, necessitates optimized coupling conditions in SPPS .
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVLZHFMIFLHU-VFNWGFHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426643 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-20-4 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117106-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Threonine Esterification and tert-Butyl Protection
The solution-phase synthesis begins with threonine (Thr) esterification using methanol and thionyl chloride () under acidic conditions. This step generates Thr-OMe·HCl, a methyl ester intermediate, via nucleophilic acyl substitution. Subsequent tert-butyl protection of the hydroxyl group employs isobutene () in dichloromethane () with sulfuric acid () catalysis. The acidic environment facilitates the formation of Thr(tBu)-OMe, achieving >85% yield under optimized mass ratios of methanol:thionyl chloride:Thr (18–25:4–8:5).
Saponification and Fmoc Protection
Thr(tBu)-OMe undergoes saponification with 30–40% sodium hydroxide () at 0–10°C to yield Thr(tBu)-OH. The carboxylic acid is then activated using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a 2.5–3:1 mass ratio relative to Thr. This step proceeds at 10–15°C for 12–24 hours, forming Fmoc-Thr(tBu)-OH with minimal racemization.
N-Methylation via Alkylation
N-methylation employs dimethyl sulfate () or methyl iodide () under basic conditions. The α-amino group, transiently protected with o-nitrobenzenesulfonyl (o-NBS) chloride, undergoes alkylation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This method achieves >90% methylation efficiency, though steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours).
Solid-Phase Synthesis Using 2-CTC Resin
Resin Loading and Temporary Protection
The solid-phase approach utilizes 2-chlorotrityl chloride (2-CTC) resin to anchor Thr(tBu)-OH via its carboxylic acid. This immobilization prevents side reactions during subsequent steps. After loading, the Fmoc group is removed with 20% piperidine in DMF, exposing the α-amino group for o-NBS protection.
On-Resin Methylation Strategies
Methylation efficiency varies with the alkylating agent:
-
Dimethyl sulfate : Exhibits higher reactivity but requires careful pH control to avoid resin degradation.
-
Methyl iodide : Less reactive but offers superior compatibility with acid-labile tert-butyl groups.
Reaction conditions (10–15°C, 12–24 hours) and DBU concentration (2–5 equiv) are critical for achieving >85% conversion.
Cleavage and Purification
Post-methylation, the o-NBS group is removed using mercaptoethanol (), and the product is cleaved from the resin with 1% trifluoroacetic acid (TFA) in dichloromethane. Final purification via ethyl acetate recrystallization yields Fmoc-N-Me-Thr(tBu)-OH with 97% purity (HPLC).
Comparative Analysis of Synthesis Methods
Analytical Characterization and Quality Control
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, Fmoc aromatic), 4.40 (m, α-H), 1.40 (s, tBu).
-
HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like carbodiimides or uronium salts.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tBu Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure.
Major Products Formed:
Fmoc Deprotection: N-Methyl-Threonine(t-Butyl)-OH.
tBu Deprotection: N-Methyl-Threonine-OH.
Coupling Reactions: Peptides or proteins with N-Methyl-Threonine residues.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-Me-Thr(tBu)-OH is primarily recognized for its role in solid-phase peptide synthesis (SPPS). It allows researchers to efficiently assemble complex peptide sequences with high purity and yield. The Fmoc (fluorenylmethoxycarbonyl) protecting group is particularly advantageous in this context, as it can be easily removed under mild conditions, facilitating the synthesis process without compromising the integrity of the peptide backbone.
Key Studies:
- A study demonstrated the effective use of this compound in synthesizing N-methyl amino acids, which are crucial for developing peptidomimetic drugs. This method utilized a 2-chlorotrityl chloride resin as a temporary protective group, enhancing efficiency in peptide assembly (Román et al., 2023) .
- Research on self-assembled structures formed by Fmoc variants highlighted how this compound influences morphological changes, relevant for material science applications (Kshtriya et al., 2021) .
Drug Development
The unique properties of this compound make it invaluable in pharmaceutical research. Its ability to enhance the stability and bioactivity of peptides facilitates the design of novel therapeutics targeting specific biological pathways.
Applications:
- The compound is utilized to create peptide-based drugs that can effectively target diseases, thereby improving therapeutic efficacy. Its role in modifying peptide structures contributes to developing more effective drug formulations .
Bioconjugation
Bioconjugation processes benefit from the use of this compound, as it enables the attachment of peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that improve treatment specificity and efficacy.
Insights:
- The compound's utility in bioconjugation allows researchers to link peptides with imaging agents or other therapeutic molecules, enhancing diagnostic and therapeutic interventions .
Protein Engineering
In protein engineering, this compound is employed to modify protein structures. This modification enhances protein functionality and interaction with other biomolecules, which is critical for understanding biological processes and developing new treatments.
Research Findings:
- Studies have shown that using this compound aids in studying protein interactions and functions, which are vital for advancing our understanding of various diseases .
Analytical Chemistry
This compound also finds applications in analytical chemistry, particularly in methods that study peptide interactions and stability. Understanding these interactions is crucial for characterizing biological processes and ensuring quality control in biopharmaceuticals.
Applications:
- The compound plays a role in characterizing peptides and proteins, providing insights into their structure and function essential for biopharmaceutical development .
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-Threonine(t-Butyl)-OH involves its incorporation into peptides and proteins during SPPS. The Fmoc and tBu protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups are removed to yield the desired peptide or protein.
Comparison with Similar Compounds
Structural Features
| Compound | Backbone Type | Protecting Groups | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|---|
| Fmoc-N-Me-Thr(tBu)-OH | α-amino acid | Fmoc (N), tBu (O-Thr) | 411.49 | 117106-20-4 | Bulky tBu and N-methyl groups |
| Fmoc-N-Me-βAla-OH | β-amino acid | Fmoc (N) | 325.36 | N/A | β-carbon backbone; no hydroxyl group |
| Fmoc-Thr(tBu)-OH | α-amino acid | Fmoc (N), tBu (O-Thr) | 397.46 | 71989-35-0 | Lacks N-methyl group |
| Fmoc-Allo-Thr(tBu)-OH | α-amino acid | Fmoc (N), tBu (O-Thr) | 397.46 | 201481-37-0 | D-stereoisomer at β-carbon |
Key Observations :
- Steric Effects: The tBu and N-methyl groups in this compound increase steric hindrance compared to non-methylated analogs like Fmoc-Thr(tBu)-OH, requiring longer coupling times in SPPS .
- Backbone Flexibility: Fmoc-N-Me-βAla-OH, a β-amino acid, exhibits greater conformational flexibility than α-amino acids, influencing peptide secondary structure .
Methylation Strategies :
- Reagents : Dimethyl sulfate and methyl iodide yield comparable purity (>90%) for this compound and Fmoc-N-Me-βAla-OH .
- Resin Reusability : 2-CTC resin reuse maintains >90% purity for both compounds, reducing synthesis costs .
Yield and Purity Data :
| Compound | Theoretical Yield (%) | Purity (RP-HPLC) | Key Impurities |
|---|---|---|---|
| This compound | 70–80 | 81–90% | Partially deprotected tBu (~33%) |
| Fmoc-N-Me-βAla-OH | 70–80 | 96% | Minimal (<5%) |
Notes:
- This compound exhibits partial tBu deprotection during synthesis, detectable via ¹H NMR (32.99% deprotection) .
- Fmoc-N-Me-βAla-OH shows higher mass spectrometry abundance (96.13% vs. 81.04%), suggesting superior stability .
Physicochemical Properties
| Property | This compound | Fmoc-Thr(tBu)-OH | Fmoc-Allo-Thr(tBu)-OH |
|---|---|---|---|
| Melting Point (°C) | 124–128 | 124–128 | Not reported |
| Solubility | DMSO, DMF | DMSO, DMF | DMSO, DMF |
| Chiral Purity | >98% | >98% | >98% |
Analytical Methods :
- RP-HPLC : Gradients of 50–100% acetonitrile (8 min) resolve this compound effectively .
- ESI-TOF MS : Confirms molecular ions ([M+H]⁺ = 412.2118 for this compound) .
- ¹H/¹³C NMR : Identifies stereochemistry and partial deprotection .
Commercial Considerations :
Biological Activity
Fmoc-N-Me-Thr(tBu)-OH, a protected derivative of threonine with N-methylation, has garnered attention in the field of peptide synthesis and biological research. This compound is particularly notable for its implications in enhancing the bioavailability and stability of peptides, which are crucial for therapeutic applications. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A key method employed is the Biron−Kessler method, which allows for efficient N-methylation without racemization. The process utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, facilitating high yields and purity in the final product .
Synthesis Overview:
- Reagents: Dimethyl sulfate or methyl iodide are commonly used as methylating agents.
- Resin: 2-CTC resin enables reusability and enhances cost-effectiveness.
- Yield: High yields and purity (≥99%) are reported for the synthesized compound .
The N-methylation of amino acids like threonine is known to influence peptide conformation and biological activity. This modification can enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic properties. This compound is particularly relevant in designing peptides that target specific receptors or pathways in biological systems.
Case Studies
-
Peptide Stability and Bioavailability:
A study demonstrated that peptides incorporating this compound exhibited improved stability in serum compared to their non-methylated counterparts. This was attributed to reduced susceptibility to proteolytic enzymes, enhancing their potential as therapeutic agents . -
Anticoagulant Activity:
Research highlighted the anticoagulant properties of peptides synthesized with this compound. These peptides showed significant inhibition of thrombin activity, suggesting potential applications in anticoagulant therapy . -
Neuroactive Peptides:
Another investigation focused on neuroactive peptides containing this compound, revealing enhanced binding affinity to cannabinoid receptors. This indicates its potential role in modulating neurological pathways and developing treatments for neurological disorders .
Comparative Analysis of Biological Activities
| Activity | This compound | Non-Methylated Threonine |
|---|---|---|
| Stability in Serum | Higher | Lower |
| Proteolytic Resistance | Enhanced | Standard |
| Anticoagulant Activity | Significant | Minimal |
| Receptor Binding Affinity | Increased | Baseline |
Q & A
Q. What are the molecular formula, CAS number, and structural features of Fmoc-N-Me-Thr(tBu)-OH?
- Molecular formula : C₂₄H₂₉NO₅ (molecular weight: 411.50) .
- CAS number : 117106-20-4 .
- Structural features : The compound contains an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, an N-methylated amino group, and a tert-butyl (tBu)-protected hydroxyl group on the threonine side chain. This design enhances steric protection during solid-phase peptide synthesis (SPPS) .
Q. What is the recommended protocol for synthesizing this compound?
- Methodology :
N-Methylation : Start with H-Thr(tBu)-OH. Use o-nitrobenzenesulfonyl (o-NBS) protection followed by methyl iodide for N-methylation .
Deprotection : Remove the o-NBS group under mild basic conditions to yield H-N-Me-Thr(tBu)-OH .
Fmoc Protection : React with Fmoc-OSu (N-hydroxysuccinimide ester) in dimethylformamide (DMF) to introduce the Fmoc group. Purify via reverse-phase HPLC (RP-HPLC) .
Q. How should this compound be stored to maintain stability?
- Short-term : Store at -20°C for up to 1 month.
- Long-term : Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting solutions .
- Solubility Enhancement : Warm to 37°C and sonicate in solvents like DMF or dichloromethane (DCM) before use .
Advanced Research Questions
Q. How does N-methylation impact coupling efficiency and steric hindrance during SPPS?
- Coupling Challenges : N-methylation reduces nucleophilicity of the amino group, requiring activated coupling reagents (e.g., HATU or PyBOP) and extended reaction times (2–4 hours) .
- Steric Effects : The tert-butyl group on threonine further increases steric hindrance. Pre-activate the amino acid with 1-hydroxybenzotriazole (HOBt) to improve incorporation .
Q. What analytical methods are recommended to validate purity and structural integrity?
- Purity Analysis : Use RP-HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) .
- Mass Confirmation : Employ ESI-MS or MALDI-TOF MS to verify molecular weight (expected [M+H]⁺: 412.5) .
- Contamination Checks : Monitor for residual o-NBS or Fmoc-OSu byproducts via NMR (¹H and ¹³C) .
Q. How can researchers address low solubility of this compound in peptide synthesis?
- Solvent Selection : Use DMF:DCM (1:1) mixtures for improved solubility .
- In-Situ Activation : Pre-dissolve in DMF with 0.1 M HOBt to prevent aggregation during coupling .
- Alternative Protecting Groups : Compare with Fmoc-N-Me-Thr(Bzl)-OH (benzyl protection) to assess solubility trade-offs .
Q. What experimental strategies resolve contradictions in reported coupling efficiencies for N-methylated amino acids?
- Case Study : Steglich esterification failed for Ac-Thr(tBu)-OH but succeeded for Fmoc-Thr(tBu)-OH due to enhanced activation by the Fmoc group .
- Systematic Comparison : Test coupling reagents (e.g., DIC vs. HATU), temperatures (0°C vs. RT), and resin types (2-CTC vs. Wang resin) to identify optimal conditions .
Methodological Considerations
Q. How to design experiments assessing the impact of this compound on peptide secondary structures?
- Circular Dichroism (CD) : Analyze α-helix or β-sheet propensity in model peptides (e.g., Ala-rich sequences) .
- Molecular Dynamics (MD) Simulations : Compare conformational flexibility with non-methylated analogs .
Q. What quality control steps ensure batch-to-batch consistency in synthesized peptides containing this residue?
- QC Metrics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
